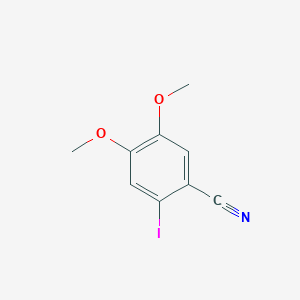

2-Iodo-4,5-dimethoxybenzonitrile

Beschreibung

2-Iodo-4,5-dimethoxybenzonitrile (CAS: 1211527-87-5) is an aromatic compound featuring an iodine atom at the 2-position, methoxy groups at the 4- and 5-positions, and a nitrile functional group at the benzonitrile core. This structure combines halogenated, electron-donating (methoxy), and electron-withdrawing (nitrile) substituents, making it a versatile intermediate in organic synthesis and medicinal chemistry. However, it is currently listed as a discontinued product by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or demand .

Eigenschaften

CAS-Nummer |

1260779-86-9 |

|---|---|

Molekularformel |

C9H8INO2 |

Molekulargewicht |

289.07 g/mol |

IUPAC-Name |

2-iodo-4,5-dimethoxybenzonitrile |

InChI |

InChI=1S/C9H8INO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,1-2H3 |

InChI-Schlüssel |

PHWONZJFBDBALF-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C(=C1)C#N)I)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die industrielle Produktion von 2-Iod-4,5-Dimethoxybenzonitril kann ähnliche Iodierungstechniken beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann Ausbeute und Reinheit verbessern. Zusätzlich können industrielle Verfahren Reinigungsschritte wie Umkristallisation zur Gewinnung von hochreinen Produkten umfassen .

Analyse Chemischer Reaktionen

Reaktionstypen

2-Iod-4,5-Dimethoxybenzonitril kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Iodatom kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, wodurch sich der Oxidationszustand des Iodatoms oder anderer Substituenten verändert.

Kupplungsreaktionen: Sie kann an Kupplungsreaktionen wie Suzuki- oder Heck-Kupplung teilnehmen, um komplexere Moleküle zu bilden.

Gängige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid können unter basischen Bedingungen verwendet werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die nukleophile Substitution mit Methoxid methoxy-substituierte Benzonitrile ergeben, während Kupplungsreaktionen Biarylverbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Iod-4,5-Dimethoxybenzonitril beinhaltet seine Interaktion mit molekularen Zielstrukturen über seine funktionellen Gruppen. Das Iodatom kann an Halogenbrückenbindungen teilnehmen, während die Methoxygruppen an Wasserstoffbrückenbindungen und anderen Interaktionen beteiligt sein können. Diese Interaktionen können die Reaktivität der Verbindung und ihre Fähigkeit, Komplexe mit anderen Molekülen zu bilden, beeinflussen.

Wirkmechanismus

The mechanism of action of 2-Iodo-4,5-dimethoxybenzonitrile involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the methoxy groups can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Iodo-4,5-dimethoxybenzoic Acid (CAS: 61203-48-3)

- Structure : Replaces the nitrile group with a carboxylic acid (-COOH).

- Applications : Widely used as a pharmaceutical intermediate and in medicinal chemistry due to its reactivity in amide bond formation and derivatization .

- Reactivity : The carboxylic acid group enables participation in acid-base reactions and esterification.

- Availability : Readily available in high purity (>99%) with short lead times .

2-Iodo-4,5-dimethoxy-benzoic Acid Ethyl Ester (CAS: 1093973-19-3)

- Structure : Carboxylic acid ester (-COOEt) instead of nitrile.

- Applications : Used in organic synthesis, particularly where ester hydrolysis or transesterification is required.

- Reactivity: Less polar than the acid, offering solubility advantages in non-aqueous reactions.

- Availability : Sold in bulk quantities, though at a higher cost compared to the acid form .

2-Iodo-4,5-dimethylbenzaldehyde

- Structure : Features a methyl (-CH₃) group instead of methoxy (-OCH₃) and an aldehyde (-CHO) instead of nitrile.

- Applications : Research applications in catalysis and as a precursor for Schiff base synthesis.

- Reactivity : The aldehyde group is prone to nucleophilic additions, contrasting with the nitrile’s electrophilic reactivity.

- Electronic Effects : Methyl groups donate electrons via induction, whereas methoxy groups donate via resonance, significantly altering aromatic ring reactivity .

Substituent and Halogen Effects

- Halogen Role : Iodine’s large atomic radius and weak C-I bond make it a superior leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromine or chlorine. However, in bicyclic halolactones (unrelated to aromatic systems), iodinated derivatives showed higher biotransformation efficiency by fungi compared to chloro analogs .

Electronic and Steric Considerations

- Nitrile vs. Carboxylic Acid/Esters : The nitrile group (-CN) is strongly electron-withdrawing, deactivating the aromatic ring and directing electrophilic substitutions to specific positions. This contrasts with the electron-donating nature of methoxy groups, creating a push-pull electronic effect unique to this compound.

- Methoxy vs. Methyl Substituents: Methoxy groups increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to methyl groups.

Biologische Aktivität

2-Iodo-4,5-dimethoxybenzonitrile is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by an iodine atom and two methoxy groups on a benzonitrile framework, influences its reactivity and biological activity. This article explores the biological activities of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10I1O2N1, with a molecular weight of approximately 285.1 g/mol. The compound features:

- Iodine atom at the 2-position

- Methoxy groups at the 4 and 5 positions

- Cyano group (-C≡N) attached to the benzene ring

This structural configuration enhances its reactivity compared to similar compounds, making it a valuable candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H10I1O2N1 |

| Molecular Weight | 285.1 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Study Findings : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzonitriles, including this compound, showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways.

- Research Insights : In vitro studies have indicated that treatment with this compound leads to a decrease in cell viability in several cancer cell lines. For instance, a study reported a reduction in viability in human breast cancer cells (MCF-7) when treated with this compound .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The iodine atom may enhance electron-withdrawing effects, increasing the compound's reactivity towards nucleophiles. This property is crucial for its antimicrobial and anticancer effects.

Proposed Mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor of certain enzymes involved in bacterial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : It may alter membrane permeability in microbial cells or induce stress responses in cancer cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antibacterial Activity : In a clinical setting, patients treated with derivatives showed improved outcomes against resistant bacterial infections.

- Cancer Treatment Trials : Early-phase clinical trials are underway to evaluate the efficacy of this compound as part of combination therapies for various cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.